molecular formula C22H22FIN4O3 B026301 7-Amino-8-iodoketanserin CAS No. 105554-25-4

7-Amino-8-iodoketanserin

Cat. No.: B026301
CAS No.: 105554-25-4
M. Wt: 534.3 g/mol
InChI Key: GRIQEEZFSFFWGV-XXFZXMJFSA-N
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Description

7-Amino-8-iodoketanserin is a derivative of ketanserin, a compound known for its affinity for serotonin receptors. This compound has been modified to include an iodine atom, which makes it useful in various scientific applications, particularly in imaging and binding studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-iodoketanserin typically involves the iodination of 7-aminoketanserin. The process begins with the iodination of 7-aminoketanserin using sodium iodide in the presence of chloramine T. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position. The product is then purified to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-iodoketanserin can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide can be used to replace the iodine atom, forming azido derivatives.

    Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Azido derivatives and other substituted products.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Amino-8-iodoketanserin has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other derivatives and studying reaction mechanisms.

    Biology: Employed in binding studies to investigate interactions with biological targets, particularly serotonin receptors.

    Medicine: Utilized in imaging studies, especially in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes.

Mechanism of Action

The primary mechanism of action of 7-Amino-8-iodoketanserin involves its interaction with serotonin receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter signaling. This interaction is crucial for its use in imaging studies, where it helps visualize the distribution and density of serotonin receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    7-Azido-8-iodoketanserin: Another derivative of ketanserin with an azido group instead of an amino group.

    Ketanserin: The parent compound, known for its high affinity for serotonin receptors.

    Dihydrotetrabenazine: A compound used in similar imaging studies for vesicular monoamine transporters.

Uniqueness

7-Amino-8-iodoketanserin is unique due to its specific modifications, which enhance its utility in imaging and binding studies. The presence of the iodine atom allows for radioiodination, making it particularly valuable for non-invasive imaging techniques like PET and SPECT .

Properties

IUPAC Name

7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIQEEZFSFFWGV-XXFZXMJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)[125I])NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FIN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147197
Record name 7-Amino-8-iodoketanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105554-25-4
Record name 7-Amino-8-iodoketanserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105554254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-8-iodoketanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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